molecular formula C18H17BrN2O B11013314 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B11013314
M. Wt: 357.2 g/mol
InChI Key: ODKPWKAQEBUKNW-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a brominated indole moiety and a phenylethylacetamide group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide typically involves the bromination of indole followed by acylation and amide formation. A general synthetic route might include:

    Bromination of Indole: Indole is reacted with bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Acylation: The brominated indole is then acylated using an acyl chloride or anhydride in the presence of a base such as pyridine.

    Amide Formation: The acylated product is reacted with 2-phenylethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide compound.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom on the indole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced amide or indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and ion channels. The brominated indole moiety may enhance binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
  • 2-(5-fluoro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide
  • 2-(5-methyl-1H-indol-1-yl)-N-(2-phenylethyl)acetamide

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated or non-halogenated indole derivatives.

Properties

Molecular Formula

C18H17BrN2O

Molecular Weight

357.2 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H17BrN2O/c19-16-6-7-17-15(12-16)9-11-21(17)13-18(22)20-10-8-14-4-2-1-3-5-14/h1-7,9,11-12H,8,10,13H2,(H,20,22)

InChI Key

ODKPWKAQEBUKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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